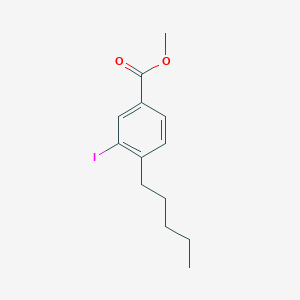

Methyl 3-iodo-4-pentylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1131614-32-8 |

|---|---|

Molecular Formula |

C13H17IO2 |

Molecular Weight |

332.18 g/mol |

IUPAC Name |

methyl 3-iodo-4-pentylbenzoate |

InChI |

InChI=1S/C13H17IO2/c1-3-4-5-6-10-7-8-11(9-12(10)14)13(15)16-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

CADHUILPRGYYBE-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C=C(C=C1)C(=O)OC)I |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C(=O)OC)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Iodo 4 Pentylbenzoate and Analogous Structural Architectures

Strategies for the Construction of the 3-Iodo-4-pentylbenzoic Acid Core

The primary challenge in synthesizing the 3-iodo-4-pentylbenzoic acid core lies in achieving the correct substitution pattern on the benzene (B151609) ring. The two substituents, an iodo group and a pentyl group, are positioned meta to each other, while the directing carboxylic acid group is ortho to the iodine and para to the pentyl chain.

Direct functionalization strategies involve modifying an existing substituted benzene ring. This can be accomplished either by introducing an iodine atom onto a 4-pentylbenzoic acid scaffold or by adding a pentyl group to a 3-iodobenzoic acid derivative.

This approach starts with the readily available 4-pentylbenzoic acid. sigmaaldrich.com The key step is the regioselective introduction of an iodine atom at the C-3 position, which is ortho to the carboxylic acid directing group.

Direct Aromatic Functionalization Approaches

Regioselective Iodination of 4-Pentylbenzoic Acid Derivatives

C-H Activation-Mediated Ortho-Iodination Protocols

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective functionalization of arenes. The carboxyl group in benzoic acids can act as an effective directing group to guide halogenation to the ortho position.

Iridium-based catalysts have shown high efficiency for the ortho-iodination of benzoic acids. A simple Iridium(III) complex, in the absence of bases or other additives, can catalyze the iodination of various benzoic acids with high selectivity for the ortho position. acs.org The reaction proceeds under mild conditions, tolerates air and moisture, and utilizes solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve excellent yields. acs.orgresearchgate.net Mechanistic studies suggest the reaction involves a rate-limiting C-H bond metalation followed by an Ir(III)/Ir(V) catalytic cycle. acs.org

Palladium catalysts are also employed for ortho-iodination. Pd(II)-catalyzed methods can achieve mono-iodination of benzoic acid derivatives using potassium iodide (KI) as the iodine source in aqueous media. researchgate.net These reactions often involve an oxidant system, such as CeCl₃·7H₂O/H₂O₂, and the mechanism is believed to proceed through a palladacycle intermediate. researchgate.net

| Catalyst System | Iodine Source | Key Conditions | Substrate Scope | Typical Yields | Reference |

|---|---|---|---|---|---|

| [Cp*IrCl₂]₂ | N-Iodosuccinimide (NIS) | HFIP (solvent), mild temp. | Variety of benzoic acids | High to excellent | acs.orgresearchgate.net |

| Pd(OAc)₂ | KI | CeCl₃·7H₂O/H₂O₂, H₂O (solvent) | Aromatic carboxylic acids | Moderate to good | researchgate.net |

| Pd(OAc)₂ | IOAc | 100 °C, 36 h | Carboxylic acids | Good | acs.org |

Electrophilic Aromatic Iodination utilizing Iodine Reagents

Classical electrophilic aromatic substitution offers a more traditional route for iodination. Iodine itself is the least reactive halogen in these reactions, often requiring an activating agent or oxidant to generate a more potent electrophilic iodine species ("I+"). commonorganicchemistry.comwikipedia.org

Common reagents for electrophilic iodination include:

Iodine with an Oxidizing Agent: A mixture of elemental iodine (I₂) with an oxidant like nitric acid or iodic acid (HIO₃) in sulfuric acid can iodinate even deactivated rings like benzoic acid. wikipedia.orgnih.gov

N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle source of electrophilic iodine. commonorganicchemistry.com Its reactivity can be enhanced by a catalytic amount of a strong acid, such as trifluoroacetic acid or trifluoromethanesulfonic acid. organic-chemistry.org

Silver Salts with Iodine: Reagents like silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄) in the presence of I₂ can generate a highly electrophilic iodine species, leading to iodination. nih.gov

The primary challenge in applying these methods to 4-pentylbenzoic acid is regioselectivity. The pentyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. For 4-pentylbenzoic acid, the desired C-3 position is ortho to the pentyl group and meta to the carboxylic acid. The C-2 position is ortho to the carboxylic acid and meta to the pentyl group. The directing effects are therefore conflicting, which can lead to a mixture of isomers. Careful optimization of reagents and reaction conditions is necessary to favor the formation of the desired 3-iodo isomer.

| Reagent System | Conditions | Key Features | Reference |

|---|---|---|---|

| I₂ / HIO₃ / H₂SO₄ | Acidic medium | Effective for deactivated arenes | wikipedia.orgnih.gov |

| N-Iodosuccinimide (NIS) / TFA | Mild conditions, short reaction times | Good for activated/moderately deactivated arenes | organic-chemistry.org |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | Various solvents (e.g., DCM) | Generates highly reactive electrophile; regioselectivity can be solvent-dependent | nih.gov |

An alternative direct functionalization strategy begins with an iodo-substituted benzoic acid, such as 3-iodobenzoic acid, and introduces the pentyl group. nih.gov The classical method for this transformation would be a Friedel-Crafts alkylation using a pentyl halide (e.g., 1-chloropentane) and a Lewis acid catalyst (e.g., AlCl₃). However, Friedel-Crafts alkylations are prone to several drawbacks, including carbocation rearrangements of the alkyl group and poor regioselectivity, especially on a deactivated ring containing both a deactivating iodo-substituent and a deactivating carboxyl group.

More modern methods, such as palladium-catalyzed C-H alkylation, offer a potential alternative. Research has shown the feasibility of Pd(II)-catalyzed alkylation of benzoic acids with alkyl halides. nih.gov This approach could theoretically be applied to 3-iodobenzoic acid, directing the pentyl group to the C-4 position. However, careful selection of the base and reaction conditions is crucial to favor the C-H alkylation pathway over a competing Sₙ2 reaction at the carboxylate. nih.gov

Convergent syntheses build the target molecule from smaller, pre-functionalized fragments, often using powerful cross-coupling reactions. This approach can offer superior control over regiochemistry compared to direct functionalization.

A plausible convergent route to 3-iodo-4-pentylbenzoic acid could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. For instance, one could couple 4-pentylboronic acid with a methyl 3-iodo-4-halobenzoate (where the halo is Br or Cl). Subsequent saponification of the ester would yield the desired carboxylic acid.

Alternatively, a precursor like 3-iodo-4-methylbenzoic acid could be synthesized and the methyl group then elaborated into a pentyl chain. guidechem.com The synthesis of 3-iodo-4-methylbenzoic acid can be achieved, for example, by the oxidation of 3-iodo-4-methylbenzyl alcohol. guidechem.com The final step to obtain the target molecule, Methyl 3-iodo-4-pentylbenzoate, is the esterification of the 3-iodo-4-pentylbenzoic acid core. This is a standard transformation, typically achieved by reacting the carboxylic acid with methanol (B129727) under acidic catalysis or by converting the acid to an acyl chloride with a reagent like thionyl chloride, followed by reaction with methanol. guidechem.com A known procedure for a similar substrate involves dissolving the corresponding hydroxybenzoic acid in a solvent like DMF, followed by reaction with an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate. chemicalbook.com

Convergent Synthesis via Cross-Coupling and Functional Group Interconversion

Formation of the Aryl-Alkyl Bond (e.g., Heck, Suzuki Coupling for Pentyl Introduction)

The introduction of an alkyl chain, such as a pentyl group, onto an aromatic ring is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions, like the Heck and Suzuki couplings, are powerful tools for achieving this transformation. wikipedia.orgwikipedia.org

The Heck reaction , discovered by Tsutomu Mizoroki and Richard F. Heck, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnumberanalytics.com While traditionally used to form vinylarenes, modifications of the Heck reaction can be employed to introduce alkyl chains.

The Suzuki reaction , developed by Akira Suzuki, is a versatile cross-coupling method that utilizes an organoboron compound (like a boronic acid) and an organohalide, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org For the introduction of a pentyl group, a suitable approach would involve the coupling of an aryl halide with a pentylboronic acid or a related organoboron reagent. The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The choice between these methods often depends on the availability of starting materials and the functional group tolerance of the substrate. The Suzuki coupling, in particular, is noted for its mild reaction conditions and the low toxicity of the boron-based reagents. organic-chemistry.orgmt.com

Table 1: Comparison of Heck and Suzuki Coupling for Aryl-Alkyl Bond Formation

| Feature | Heck Reaction | Suzuki Reaction |

| Alkyl Source | Alkene | Organoboron (e.g., boronic acid) |

| Aryl Source | Aryl halide or triflate | Aryl halide or triflate |

| Catalyst | Palladium complex | Palladium complex |

| Key Step | Carbopalladation of alkene | Transmetalation from boron to palladium wikipedia.org |

| Advantages | Atom economical (in some variations) | Mild conditions, high functional group tolerance, low toxicity of reagents mt.com |

Strategic Introduction of the Iodine Moiety (e.g., Post-Aromatic Construction Iodination)

The introduction of an iodine atom onto the aromatic ring can be achieved at various stages of the synthesis. A "post-aromatic construction" strategy, where iodination is performed after the main carbon skeleton is assembled, offers significant advantages in terms of convergence and the ability to introduce the halogen at a late stage.

A notable method for the regioselective iodination of benzoic acids is the direct C-H activation/iodination catalyzed by an iridium complex. This approach allows for the ortho-selective iodination of a variety of benzoic acids under remarkably mild conditions, without the need for any additives or bases. acs.org The reaction proceeds efficiently in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and the iridium catalyst tolerates air and moisture. acs.org This method is particularly advantageous as it avoids the use of harsh reagents and offers high atom economy. acs.org

For the synthesis of this compound, this would involve the direct iodination of 4-pentylbenzoic acid. The directing effect of the carboxylic acid group would guide the iodine to the ortho position, yielding 3-iodo-4-pentylbenzoic acid.

Esterification Protocols for this compound Formation

The final step in the synthesis of this compound is the esterification of the 3-iodo-4-pentylbenzoic acid precursor.

Classical Fischer Esterification and its Mechanistic Variants

Fischer esterification is a classic and widely used method for converting carboxylic acids and alcohols into esters using an acid catalyst. ucla.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. youtube.com For the synthesis of this compound, this would involve reacting 3-iodo-4-pentylbenzoic acid with methanol in the presence of an acid catalyst.

Improvements to the Fischer esterification have been developed, such as using microwave irradiation in a sealed vessel, which can significantly reduce reaction times. researchgate.net However, in a closed system, the removal of water to shift the equilibrium can be challenging.

Table 2: Key Steps in Fischer Esterification

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. youtube.com |

| 2. Nucleophilic Attack | The alcohol attacks the activated carbonyl carbon. youtube.com |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 4. Elimination of Water | A molecule of water is eliminated, forming a protonated ester. |

| 5. Deprotonation | The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. |

Advanced Esterification Techniques for Hindered or Acid-Sensitive Precursors

For substrates that are sterically hindered or sensitive to strong acidic conditions, alternative esterification methods are employed. These advanced techniques often involve the use of coupling reagents to activate the carboxylic acid.

One such method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a more soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is effective for the esterification of sterically hindered acids and proceeds under mild, neutral conditions.

Other modern reagents and catalysts have been developed to facilitate esterification under mild conditions with high yields and broad substrate scope. organic-chemistry.org These include the use of supported iron oxide nanoparticles as a recoverable catalyst for solvent-free esterification. nih.gov Such methods can be particularly useful for complex molecules where traditional Fischer esterification may lead to low yields or side reactions.

Reactivity and Mechanistic Investigations of Methyl 3 Iodo 4 Pentylbenzoate Analogues

Carbon-Carbon Bond Forming Reactions Involving the Aryl Iodide Moiety

The aryl iodide group is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon bonds. organic-chemistry.org For analogues of methyl 3-iodo-4-pentylbenzoate, the high reactivity of the carbon-iodine bond makes them ideal candidates for these transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl linkages or to introduce alkyl chains. For analogues like methyl 3-iodo-4-methoxybenzoate, Suzuki coupling with sterically hindered arylboronic esters has been successfully demonstrated, yielding biaryls in good yields. researchgate.netresearchgate.net The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The general mechanism proceeds via oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Interactive Data Table: Suzuki-Miyaura Coupling of Methyl 3-iodo-4-alkoxybenzoate Analogues

| Entry | Aryl Halide Analogue | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 3-iodo-4-methoxybenzoate | Mesitylboronic ester | Pd(PPh₃)₄ (6) | NaOPh | Benzene (B151609) | Reflux | Good |

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org While specific examples for this compound are not detailed in the provided results, the general reactivity of aryl iodides in Heck reactions is well-established. organic-chemistry.org The process involves oxidative addition of the aryl iodide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. organic-chemistry.org

Interactive Data Table: General Conditions for Heck Coupling of Aryl Iodides

| Entry | Aryl Iodide | Alkene | Catalyst | Base | Solvent | Temp. (°C) |

|---|---|---|---|---|---|---|

| 1 | General Ar-I | Styrene | Pd(OAc)₂ | NaOAc | DMF | 100-140 |

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org For aryl iodide analogues, this reaction provides a direct route to arylalkynes. libretexts.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. nih.gov

Interactive Data Table: Sonogashira Coupling of Aryl Iodide Analogues

| Entry | Aryl Halide Analogue | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl p-iodobenzoate | Phenylacetylene | Pd(dba)₂·CHCl₃ | CuI | Amine | THF | 65 |

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orglibretexts.org The reaction mechanism follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The versatility of the Stille coupling allows for the formation of various carbon-carbon bonds, including aryl-aryl, aryl-vinyl, and aryl-alkynyl. wikipedia.org

Interactive Data Table: General Conditions for Stille Coupling of Aryl Iodides

| Entry | Aryl Iodide | Organostannane | Catalyst | Additive | Solvent | Temp. (°C) |

|---|---|---|---|---|---|---|

| 1 | General Ar-I | Aryl-SnBu₃ | Pd(PPh₃)₄ | - | Toluene | 80-110 |

| 2 | General Ar-I | Vinyl-SnBu₃ | Pd(OAc)₂/Dabco | - | DMF | 80 |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent an important alternative and complement to palladium-catalyzed methods. These reactions are particularly useful for forming carbon-heteroatom bonds, but also find application in carbon-carbon bond formation. For aryl iodides, copper catalysis can be employed to couple with a variety of nucleophiles, including amines, amides, and thiols. nih.govresearchgate.netorganic-chemistry.org Recent advancements have led to milder reaction conditions, often employing ligands such as diamines to facilitate the coupling. organic-chemistry.org For instance, the copper-catalyzed amidation of vinyl iodides has been shown to be efficient using copper iodide and N,N'-dimethylethylenediamine. organic-chemistry.org Similarly, copper has been used to catalyze the coupling of iodoazoles with nitrogen heterocycles. nih.gov

Interactive Data Table: Copper-Catalyzed Coupling of Halo-Aromatics

| Entry | Halide Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |

|---|---|---|---|---|---|---|---|

| 1 | Vinyl Iodide | Amides | CuI (5) | N,N'-Dimethyl-ethylenediamine (20) | Cs₂CO₃ | - | Mild |

| 2 | Iodo-oxazole | 2-Pyridinone | CuI | 4,7-Dimethoxy-1,10-phenanthroline | AgOBz (additive) | - | - |

Copper-Catalyzed Cross-Coupling Reactions

Coupling with Organometallic Reagents (e.g., Bromozinc-difluorophosphonate)

Aryl iodides, such as this compound, are common substrates in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.orgopenstax.org These reactions often employ transition metal catalysts, such as palladium or copper, to facilitate the coupling of an organic halide with an organometallic reagent. libretexts.orglibretexts.orgopenstax.org

One notable example is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. ub.edu This reaction is of particular interest for the synthesis of difluoromethylated aromatic compounds. Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanism, revealing that the reaction can proceed through different pathways. ub.edu The calculations have shown that the zinc byproduct, [ZnBrI(1,4-dioxane)2], may not be expelled into the reaction mixture but can remain bound to the catalytic species. ub.edu This interaction can influence the reaction pathway and efficiency.

The general mechanism for such cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Cu(I)) inserts into the carbon-iodine bond of the aryl iodide. youtube.com This step increases the oxidation state of the metal. For instance, a Pd(0) catalyst would be oxidized to a Pd(II) species. rsc.org

Transmetalation: The organometallic reagent (e.g., bromozinc-difluorophosphonate) transfers its organic group to the transition metal center, displacing the halide. nih.gov The presence of an empty p-orbital on zinc facilitates this step. nih.gov

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. libretexts.org

The choice of organometallic reagent is crucial. Organozinc reagents are widely used due to their good functional group tolerance and reactivity. nih.gov Gilman reagents (lithium diorganocuprates) are also effective for coupling with aryl halides to form new carbon-carbon bonds. libretexts.orglibretexts.orgopenstax.org

| Organometallic Reagent | Typical Coupling Partner | Catalyst | Key Mechanistic Steps |

|---|---|---|---|

| Bromozinc-difluorophosphonate | Iodobenzoates | Copper | Oxidative Addition, Transmetalation, Reductive Elimination |

| Organoboronic Acids (Suzuki Coupling) | Aryl Halides | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.orglibretexts.org |

| Lithium Diorganocuprates (Gilman Reagents) | Alkyl, Aryl, and Vinyl Halides | (Stoichiometric Copper) | Oxidative Addition-like, Reductive Elimination libretexts.orglibretexts.orgopenstax.org |

Role of the Benzoate (B1203000) Ester as a Directing Group in Chelation-Assisted Mechanisms

The benzoate ester group in this compound can act as a directing group in certain reactions, influencing the regioselectivity of bond formation. rsc.orgrsc.org This is particularly relevant in C-H activation/functionalization reactions, where a metal catalyst is directed to a specific C-H bond through coordination with a functional group on the substrate. rsc.orgrsc.org

In the context of analogues of this compound, the ester group can coordinate to a metal center, bringing the catalyst into proximity with an ortho C-H bond. This chelation-assisted mechanism can lead to the selective functionalization of the C-H bond adjacent to the ester group. While the primary reactivity of the iodo-substituted position is through oxidative addition, the directing group effect of the ester can play a role in more complex transformations or in substrates where multiple reaction sites are available.

For instance, in copper-catalyzed cross-coupling reactions of iodobenzoates, the carboxylate group can interact with the metal center or with other species in the catalytic cycle. ub.edu DFT studies on the coupling of methyl 2-iodobenzoate (B1229623) with bromozinc-difluorophosphonate have shown that the carboxylate group can bind to the zinc byproduct, which in turn influences the reaction pathway. ub.edu This interaction serves as an anchoring point for the benzoate moiety, facilitating the reaction for both ortho- and para-substituted iodobenzoates. ub.edu This demonstrates that even when not directly participating in C-H activation, the ester group can have a significant impact on the reaction's efficiency and mechanism through non-covalent interactions.

The ability of ester groups to act as directing groups has been observed in various metal-catalyzed reactions, including those involving palladium, rhodium, and iridium catalysts. rsc.org These reactions allow for the direct functionalization of otherwise unreactive C-H bonds, offering a powerful tool for the synthesis of complex molecules.

Transition Metal-Free Arylation and C-C Bond Constructions

While transition metal-catalyzed reactions are prevalent, there is a growing interest in developing transition metal-free methods for arylation and C-C bond construction. beilstein-journals.orgdiva-portal.orgdiva-portal.org These methods often utilize hypervalent iodine reagents, which can act as electrophilic arylating agents. beilstein-journals.orgdiva-portal.org

Diaryliodonium salts, which can be synthesized from iodoarenes, are a key class of reagents in this area. diva-portal.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov They can transfer an aryl group to a variety of nucleophiles, including carbanions, amines, and phenols, without the need for a metal catalyst. beilstein-journals.orgdiva-portal.orgrsc.org The reactions typically proceed under mild conditions and offer an alternative to metal-catalyzed processes. beilstein-journals.org

The mechanism of transition-metal-free arylation with diaryliodonium salts can vary. beilstein-journals.org One common pathway involves a ligand coupling mechanism, where the nucleophile attacks the iodine(III) center, followed by reductive elimination of the arylated product and an iodoarene byproduct. beilstein-journals.org

In the context of this compound, it can serve as a precursor for the synthesis of diaryliodonium salts. These salts would then be used in subsequent metal-free arylation reactions. For example, the iodo-benzoate could be oxidized in the presence of another arene to form an unsymmetrical diaryliodonium salt. beilstein-journals.org This reagent could then be used to arylate a nucleophile, with the selectivity of aryl group transfer depending on the electronic and steric properties of the two aryl rings. mdpi.com

Furthermore, recent research has explored the use of planetary ball milling to generate aryl radicals from diaryliodonium salts, which can then participate in C-C bond formation reactions. beilstein-journals.org This mechanochemical approach offers a solvent-free or minimal-solvent method for arylation. beilstein-journals.org

Reactions Involving Nucleophilic Aromatic Substitution on the Iodoaryl Ring

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides, including iodoarenes. wikipedia.orgbyjus.comlibretexts.org In an SNAr reaction, a nucleophile displaces a leaving group (in this case, iodide) on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In the case of this compound, the ester group is an electron-withdrawing group, which can facilitate SNAr reactions, although it is not as strongly activating as a nitro group. libretexts.orgyoutube.com The reaction proceeds via a two-step mechanism:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and the electron-withdrawing substituent. libretexts.org

Elimination of the Leaving Group: The iodide ion departs, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Diaryliodonium salts can also undergo reactions that proceed through an SNAr-type mechanism. diva-portal.org Mechanistic studies have shown that in certain cases, a nucleophile can attack one of the aryl rings of the diaryliodonium salt, leading to a substitution product. diva-portal.org This pathway competes with the more common ligand coupling mechanism. diva-portal.org The outcome of the reaction can depend on the nature of the nucleophile, the substituents on the aryl rings, and the reaction conditions. diva-portal.org

Transformations Mediated by Hypervalent Iodine Species Derived from Iodobenzoates

Iodobenzoates, such as this compound, are valuable precursors for the synthesis of hypervalent iodine reagents. These reagents are known for their oxidizing properties and their ability to act as electrophilic sources of various functional groups.

Synthesis and Reactivity of Diaryliodonium Salts

Diaryliodonium salts are a prominent class of hypervalent iodine(III) compounds that can be synthesized from iodoarenes. diva-portal.orgbeilstein-journals.orgbeilstein-journals.org Various methods exist for their preparation, including the use of oxidants like m-chloroperbenzoic acid (mCPBA) or Oxone in the presence of a strong acid and another aromatic compound. beilstein-journals.orgbeilstein-journals.org Electrochemical methods have also been developed for a more sustainable synthesis. rsc.org

Once formed, diaryliodonium salts are versatile arylating agents. diva-portal.orgmdpi.com They can participate in a wide range of reactions, including:

Metal-catalyzed cross-coupling reactions: They can serve as electrophilic partners in palladium-, copper-, or nickel-catalyzed reactions to form C-C, C-N, C-O, and C-S bonds. mdpi.comacs.org The choice of catalyst can influence the chemoselectivity of the arylation. mdpi.com

Transition-metal-free arylations: As mentioned earlier, they can arylate nucleophiles without the need for a metal catalyst. beilstein-journals.orgdiva-portal.orgrsc.orgnih.gov The selectivity of which aryl group is transferred in unsymmetrical diaryliodonium salts is a key consideration. mdpi.com

The reactivity of diaryliodonium salts is influenced by the counter-ion and the substituents on the aryl rings. beilstein-journals.orgmdpi.com For instance, tetrafluoroborate (B81430) salts are often more efficient in certain coupling reactions compared to tosylate or triflate salts. mdpi.comthieme-connect.de

Oxidative Activation and Redox Chemistry with Pseudo-Benziodoxole Structures

Iodobenzoates with an ortho-substituent capable of intramolecular coordination, such as a carboxylic acid, can be converted into cyclic hypervalent iodine structures known as benziodoxoles. nih.gov While this compound does not have the ortho-substituent necessary for direct cyclization, related iodobenzoic acids can form these structures. The resulting pseudo-benziodoxole species exhibit enhanced electrophilicity and unique reactivity. rsc.orgresearchgate.netnih.gov

A key example is the pseudocyclic triflate derivative of benziodoxole (IBA-OTf), which is prepared from 2-iodobenzoic acid. rsc.orgresearchgate.netnih.gov This reagent is highly electrophilic and can readily react with various nucleophiles. rsc.orgresearchgate.net It can be used for oxidations, such as the conversion of sulfides to sulfoxides, and for the synthesis of other hypervalent iodine compounds, including diaryliodonium salts. researchgate.net

Furthermore, these pseudo-benziodoxole structures can act as catalysts in oxidation reactions, with a terminal oxidant like m-CPBA regenerating the active hypervalent iodine species. rsc.orgresearchgate.net This catalytic cycle allows for the use of the iodine compound in substoichiometric amounts. The redox chemistry of these species is central to their reactivity, involving the I(III)/I(I) couple.

Radical Reaction Pathways and Single Electron Transfer (SET) Processes

The generation of aryl radicals from aryl iodides is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. The relatively weak C–I bond allows for its homolytic cleavage to produce a highly reactive aryl radical intermediate. This process can be initiated through several methods, including photochemical, thermal, or catalyst-mediated pathways.

A key mechanistic principle underlying many of these transformations is the Single-Electron Transfer (SET) process. numberanalytics.com SET involves the transfer of a single electron from a donor species to an acceptor, resulting in the formation of radical ions. numberanalytics.comyoutube.com In the context of aryl iodides, an electron donor can transfer an electron to the aryl iodide, leading to the formation of a radical anion. This intermediate can then fragment to yield an aryl radical and an iodide anion.

Various systems have been developed to facilitate the generation of aryl radicals from aryl iodides via SET. Photoredox catalysis, for instance, utilizes a photocatalyst that, upon excitation by visible light, can engage in an SET event with the aryl iodide. nih.gov Similarly, transition-metal-free approaches have emerged, where reagents like TEMPONa (sodium 2,2,6,6-tetramethylpiperidinyloxidide) can induce an SET to generate aryl radicals. nih.gov The generation of aryl radicals can also be achieved from aryl hydrazines catalyzed by molecular iodine in the air, a process that involves an SET step to form a phenyl radical. nih.gov

The generated aryl radical is a versatile intermediate. It can participate in a range of reactions, including hydrogen atom transfer (HAT), addition to multiple bonds, and coupling reactions. nih.govresearchgate.net For example, an aryl radical can abstract a hydrogen atom from a suitable donor to form an arene, or it can be trapped by various radical acceptors. nih.govnih.gov In copper-catalyzed reactions, aryl radicals generated from arenediazonium salts can abstract an iodine atom from alkyl iodides, initiating a radical chain process. researchgate.net

The table below summarizes different catalytic systems and their proposed mechanisms for generating aryl radicals from aryl halide analogues.

| Catalyst/Reagent System | Proposed Mechanism | Intermediate | Application | Reference(s) |

| Visible Light/Photocatalyst (e.g., Eosin Y) | Oxidative Quenching Cycle via SET | Aryl Radical | C-C Bond Formation | nih.gov |

| Palladium Complex/Blue Light | SET followed by 1,5-HAT | Palladium Hybrid Radical, Alkyl Radical | C-H Functionalization | nih.gov |

| TEMPONa | Direct SET or Adduct Formation/Fragmentation | Aryl Radical | Radical Generation | nih.gov |

| Catalytic Iodine/Air | SET from Aryl Hydrazine | Aryl Radical, Iodine Radical | Arylation of Naphthoquinones | nih.gov |

| Ni(I) Complexes | Halogen-Atom Abstraction or Concerted Oxidative Addition | Aryl Radical (transient) | Cross-Coupling Reactions | ucla.edu |

These radical pathways are fundamental to the reactivity of compounds like this compound, providing routes for derivatization and functionalization that are complementary to traditional ionic reaction pathways.

Intramolecular Cyclization Reactions Involving Aryl Iodides

The presence of an aryl iodide functional group, alongside a suitably positioned reactive moiety within the same molecule, can facilitate powerful intramolecular cyclization reactions. These reactions are invaluable for constructing cyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceuticals.

One major pathway involves the intramolecular trapping of an aryl radical. As discussed in the previous section, an aryl radical can be generated from the aryl iodide precursor. If a tethered alkene, alkyne, or arene is present at an appropriate distance (typically to form a 5- or 6-membered ring), the aryl radical can add to the unsaturated system, forming a new C-C bond and a new cyclic radical intermediate. This intermediate is then typically quenched to afford the final cyclized product. Visible-light photoredox catalysis has proven to be an effective method for initiating such cyclizations via an intramolecular 1,5-hydrogen atom transfer (HAT) process, starting from unactivated aryl iodides. researchgate.netrsc.org

A second important class of cyclizations does not proceed via a radical mechanism but rather through an electrophilic pathway. In these iodocyclization reactions, an external electrophilic iodine source (such as I2 or ICl) is not required, as the iodine atom is already part of the substrate. Instead, activation of a tethered nucleophile or an unsaturated bond by another reagent can induce cyclization. For instance, hypervalent iodine(III) reagents can induce the intramolecular cyclization of phenol (B47542) ether derivatives bearing dicarbonyl moieties, a process that is proposed to involve a cation radical intermediate. acs.org Another example is the ICl-induced intramolecular cyclization of 2-(arylethynyl)biphenyls, which proceeds at low temperatures to yield polycyclic aromatic iodides. nih.gov

The table below provides examples of intramolecular cyclization reactions involving aryl iodide analogues found in the literature.

| Substrate Type | Reaction Conditions | Mechanism Type | Product Type | Reference(s) |

| 2-(Arylethynyl)biphenyls | ICl, -78 °C | Electrophilic Cyclization | Polycyclic Aromatic Iodides | nih.gov |

| α-(Aryl)alkyl-β-dicarbonyl Compounds | Phenyliodine(III) Diacetate (PIDA) | Cation Radical Intermediate | Benzannulated Compounds | acs.org |

| Tethered Alkenyl/Alkynyl Systems | I2, NaHCO3 | Electrophilic Iodocyclization | Heterocycles (e.g., Quinolines) | nih.gov |

| Aryl Iodides with Tethered C-H bonds | Visible Light, Photocatalyst | Radical 1,5-H Transfer/Cyclization | Spirocyclic Oxindoles | researchgate.netrsc.org |

These cyclization strategies highlight the synthetic utility of the aryl iodide group in molecules like this compound, enabling the construction of intricate molecular skeletons through mechanistically diverse pathways.

Theoretical and Computational Chemistry of Substituted Iodobenzoates

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including reactants, products, intermediates, and transition states. researchgate.netnih.gov For substituted iodobenzoates, DFT studies are instrumental in elucidating the mechanisms of various reactions, particularly metal-catalyzed cross-coupling and C-H functionalization reactions. researchgate.netorganic-chemistry.org

DFT calculations allow for the mapping of potential energy surfaces for chemical reactions, identifying the low-energy pathways from reactants to products. A key aspect of this is the location and characterization of transition states, which are the highest energy points along the reaction coordinate and represent the kinetic barrier of a reaction step. nih.govresearchgate.net For a hypothetical palladium-catalyzed Suzuki coupling reaction involving a molecule like Methyl 3-iodo-4-pentylbenzoate, DFT can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Table 1: Hypothetical Energetic Profile for a Suzuki Coupling Reaction Step Calculated by DFT

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Pd(0) Complex | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| Intermediate 1 | Oxidative Addition Product | -5.7 |

| TS2 | Transmetalation Transition State | +12.8 |

| Intermediate 2 | Transmetalation Product | -10.3 |

| TS3 | Reductive Elimination Transition State | +20.5 (Rate-Determining) |

| Products | Coupled Product + Pd(0) Complex | -25.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar cross-coupling reactions.

The substituents on the benzene (B151609) ring, namely the iodo, pentyl, and methyl ester groups, exert significant electronic and steric influences on the reactivity and regioselectivity of reactions. libretexts.org The ester group is generally considered a meta-director in electrophilic aromatic substitution due to its electron-withdrawing nature. youtube.com However, in the context of metal-catalyzed C-H activation, the directing effect can be more complex and may involve coordination of the metal catalyst to the carbonyl oxygen. nih.gov

DFT studies can quantify these directing group effects. By calculating the activation barriers for C-H activation at different positions on the aromatic ring, a predictive model for regioselectivity can be developed. For instance, in a hypothetical C-H functionalization reaction, DFT could be used to compare the energies of transition states for functionalization at the C2, C5, and C6 positions of this compound. The position with the lowest activation barrier would be the predicted site of reaction. The steric bulk of the pentyl group and the iodo group would be explicitly accounted for in these calculations, influencing the accessibility of each C-H bond to the catalyst. researchgate.net

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules by describing the distribution and energy of electrons in molecular orbitals. libretexts.org For a molecule like this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that govern many chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov In this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pairs of the iodine and oxygen atoms. The LUMO is likely to be a π* orbital of the aromatic system, with significant contributions from the carbonyl group of the ester.

DFT calculations can provide detailed information about the energies and spatial distributions of these FMOs. This information is crucial for understanding the molecule's reactivity in various contexts, including its behavior in electrophilic and nucleophilic reactions, as well as its electronic absorption properties. researchgate.netnih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Iodobenzoate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the aromatic ring and iodo substituent; associated with nucleophilicity. |

| LUMO | -1.5 | Primarily a π* orbital with significant character on the carbonyl group; associated with electrophilicity. |

| HOMO-LUMO Gap | 4.7 | An indicator of chemical reactivity and kinetic stability. |

Note: These values are representative for a substituted iodobenzoate and would be specifically calculated for this compound in a dedicated computational study.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Building upon the foundations of DFT and MO theory, predictive models can be developed to forecast the outcome of chemical reactions. These models often use calculated properties as descriptors to predict reactivity, regioselectivity, and, where applicable, stereoselectivity.

For predicting reactivity in a series of substituted iodobenzoates, a quantitative structure-activity relationship (QSAR) model could be built. This might involve correlating reaction rates or yields with calculated parameters such as the HOMO-LUMO gap, partial atomic charges, or the activation energies of key reaction steps.

Predicting regioselectivity, for example in C-H functionalization, can be achieved by comparing the activation energies for reaction at different sites on the molecule, as determined by DFT. researchgate.net The site with the lowest calculated energy barrier is predicted to be the major product.

Stereoselectivity can also be addressed computationally. For reactions that create a new stereocenter, DFT can be used to calculate the energies of the diastereomeric transition states leading to the different stereoisomers. The ratio of products can then be predicted from the difference in these transition state energies using the Boltzmann distribution.

These predictive models are becoming increasingly important in modern chemical research, enabling the in silico screening of substrates and catalysts to identify the most promising candidates for experimental investigation, thereby accelerating the discovery and optimization of new chemical transformations.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Iodo 4 Pentylbenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of Methyl 3-iodo-4-pentylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the pentyl side chain.

Aromatic Region: The three protons on the benzene (B151609) ring (H-2, H-5, and H-6) will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. oregonstate.edulibretexts.org The exact chemical shifts are influenced by the electronic effects of the iodo, pentyl, and methoxycarbonyl substituents. libretexts.org H-2, being ortho to the electron-withdrawing ester group and meta to the iodine, is expected to be the most deshielded. H-6, ortho to the iodine, will also be significantly downfield. H-5, situated between the pentyl group and iodine, will likely be the most upfield of the aromatic signals. The splitting pattern will be complex due to meta- and ortho-coupling between the aromatic protons.

Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃) is expected to appear in the range of δ 3.8-4.0 ppm. rsc.org

Pentyl Chain Protons: The protons of the pentyl group will show characteristic aliphatic signals. The methylene (B1212753) group attached to the aromatic ring (-CH₂-) will be a triplet at approximately δ 2.6-2.8 ppm. The subsequent methylene groups will appear as multiplets further upfield, between δ 1.2 and 1.7 ppm, while the terminal methyl group (-CH₃) will be a triplet around δ 0.9 ppm. amanote.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H2 | ~8.2 | d |

| Ar-H5 | ~7.3 | d |

| Ar-H6 | ~7.8 | dd |

| -OCH₃ | ~3.9 | s |

| -CH₂-(CH₂)₃CH₃ (α to ring) | ~2.7 | t |

| -CH₂CH₂CH₂CH₂CH₃ | ~1.6 | m |

| -CH₂CH₂CH₂CH₂CH₃ | ~1.3 | m |

| -CH₂CH₂CH₂CH₂CH₃ | ~1.3 | m |

| -CH₂CH₂CH₂CH₂CH₃ (terminal) | ~0.9 | t |

The proton-decoupled ¹³C NMR spectrum of this compound will display a unique signal for each non-equivalent carbon atom. fiveable.me Based on the structure, 13 distinct signals are expected.

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 165-170 ppm. aiinmr.com

Aromatic Carbons: The six aromatic carbons will resonate between δ 90 and 150 ppm. The carbon bearing the iodine (C-3) will be significantly shielded (upfield shift) due to the heavy atom effect, appearing around δ 90-100 ppm. The carbon attached to the pentyl group (C-4) and the carbon attached to the ester group (C-1) will be downfield due to substituent effects. libretexts.orgopenstax.org The remaining aromatic carbons (C-2, C-5, C-6) will have shifts determined by the combined electronic influences of the substituents.

Methoxy Carbon: The carbon of the methyl ester group (-OCH₃) will appear around δ 52 ppm. rsc.org

Pentyl Chain Carbons: The five carbons of the pentyl chain will be observed in the aliphatic region (δ 14-36 ppm), with the terminal methyl carbon being the most upfield. huji.ac.il

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| Ar-C1 | ~131 |

| Ar-C2 | ~130 |

| Ar-C3 (C-I) | ~95 |

| Ar-C4 (C-Pentyl) | ~145 |

| Ar-C5 | ~128 |

| Ar-C6 | ~138 |

| -OCH₃ | ~52 |

| -CH₂-(CH₂)₃CH₃ (α to ring) | ~36 |

| -CH₂CH₂CH₂CH₂CH₃ | ~31 |

| -CH₂CH₂CH₂CH₂CH₃ | ~30 |

| -CH₂CH₂CH₂CH₂CH₃ | ~22 |

| -CH₂CH₂CH₂CH₂CH₃ (terminal) | ~14 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons in the pentyl chain and between neighboring protons on the aromatic ring (e.g., H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the proton signals of the aromatic ring, methoxy group, and pentyl chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (which have no attached protons) and establishing connectivity between different parts of the molecule. For instance, correlations would be expected from the H-2 and H-6 protons to the carbonyl carbon (C=O), and from the α-methylene protons of the pentyl group to the aromatic carbons C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would show correlations between the α-methylene protons of the pentyl chain and the adjacent aromatic proton (H-5), as well as between the methoxy protons and the aromatic proton at C-2.

Heteronuclear NMR is invaluable for characterizing analogues containing NMR-active nuclei other than ¹H and ¹³C.

¹⁹F NMR for Fluorinated Analogs: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. wikipedia.org For a hypothetical analogue like Methyl 3-fluoro-4-pentylbenzoate, the ¹⁹F signal would appear in a characteristic chemical shift range. Studies on fluorobenzoates show that the ¹⁹F chemical shift is sensitive to the electronic environment and the position of the fluorine on the aromatic ring. nih.gov For example, free m-fluorobenzoate shows a signal at 8.2 ppm. nih.gov The coupling between ¹⁹F and nearby ¹H nuclei would also provide valuable structural information.

Typical ¹⁹F NMR Chemical Shifts for Fluorobenzoate Analogs

| Compound | 19F Chemical Shift (δ, ppm) |

|---|---|

| o-Fluorobenzoate | ~6.0 |

| m-Fluorobenzoate | ~8.2 |

| p-Fluorobenzoate | ~11.9 |

³¹P NMR for Phosphonate (B1237965) Analogs: Phosphorus-31 is another 100% abundant spin-1/2 nucleus. huji.ac.il For a phosphonate analogue, such as one where the iodo group is replaced by a diethylphosphonate group, ³¹P NMR would provide a definitive signal. The chemical shift of the ³¹P nucleus is indicative of its oxidation state and bonding environment. Aromatic phosphonates typically resonate in the range of δ 10-25 ppm. researchgate.netlincoln.ac.nz Proton-coupled ³¹P spectra would show splitting from adjacent protons, confirming connectivity. huji.ac.il

Typical ³¹P NMR Chemical Shifts for Aromatic Phosphonate Analogs

| Phosphorus Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Phosphonic Acids | 10 - 15 |

| Aromatic Phosphonic Acid Esters | 12 - 25 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. wikipedia.org For this compound (Molecular Formula: C₁₄H₁₉IO₂), the molecular ion peak [M]⁺• would be expected at m/z 346.04.

The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages:

α-Cleavage of the Alkyl Chain: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. core.ac.uk In this case, loss of a butyl radical (•C₄H₉) would result in a prominent fragment at m/z 289.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the pentyl chain to the carbonyl oxygen followed by cleavage can occur, leading to a characteristic neutral loss.

Cleavage of the Ester Group: Fragmentation of the ester functionality is also common, leading to the loss of •OCH₃ (m/z 315) or •COOCH₃ (m/z 287). libretexts.org

Loss of Iodine: Cleavage of the C-I bond would result in a fragment corresponding to the loss of an iodine atom (m/z 219).

Predicted Key MS Fragmentation Ions for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 346 | [M]⁺• | Molecular Ion |

| 315 | [M - •OCH₃]⁺ | Loss of methoxy radical |

| 289 | [M - •C₄H₉]⁺ | α-Cleavage (loss of butyl radical) |

| 219 | [M - •I]⁺ | Loss of iodine radical |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.govresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the calculated exact mass of the molecular ion [C₁₄H₁₉IO₂]⁺• is 346.0429 u. An HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Tandem Mass Spectrometry for Structural Insights

The electron ionization (EI) mass spectrum of a molecule like this compound would be expected to show a molecular ion peak [M]⁺, which may be weak or moderately intense. miamioh.edu The primary fragmentation pathways for esters typically involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation processes would likely include:

Loss of the methoxy group (-OCH₃): This would result in the formation of a prominent acylium ion.

Loss of the pentyl group (-C₅H₁₁): Cleavage of the alkyl chain from the aromatic ring.

Loss of the iodine atom (-I): A characteristic fragmentation for iodinated aromatic compounds.

McLafferty rearrangement: If the pentyl chain is a straight chain, a McLafferty rearrangement could occur, leading to the loss of an alkene and the formation of a radical cation.

The fragmentation of benzoic acid, a core component of the target molecule, shows characteristic losses of OH (hydroxyl radical) and subsequently CO (carbon monoxide), leading to the phenyl cation. docbrown.info Similarly, for this compound, after the initial loss of the methoxy group, the resulting acylium ion could undergo further fragmentation.

A study on methoxymethylene substituted benzoate (B1203000) esters revealed that the ether group's oxygen plays a significant role in the fragmentation profile, leading to a variety of characteristic fragments. nih.gov This suggests that the interplay between the iodo, pentyl, and ester functionalities in this compound would lead to a complex and informative fragmentation pattern under MS/MS analysis.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M]⁺ | [C₁₃H₁₇IO₂]⁺ | 332.02 |

| [M - OCH₃]⁺ | [C₁₂H₁₄IO]⁺ | 301.01 |

| [M - C₅H₁₁]⁺ | [C₈H₆IO₂]⁺ | 260.94 |

| [M - I]⁺ | [C₁₃H₁₇O₂]⁺ | 205.12 |

| [C₆H₃(I)(C₅H₁₁)CO]⁺ | Acylium ion | 301.01 |

Note: The m/z values are calculated based on the most common isotopes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. While a specific spectrum for this compound is not available, data from analogous structures like Methyl 3-iodo-4-methylbenzoate and other aromatic esters can be used for interpretation. nih.govnih.govresearchgate.net

The key functional groups and their expected IR absorption regions are:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1725-1705 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic esters. For instance, an ester carbonyl in a similar environment has been observed at 1725 cm⁻¹. researchgate.net

C-O Stretch (Ester): Two distinct C-O stretching vibrations are characteristic of esters. The C(=O)-O stretch is typically found in the 1300-1200 cm⁻¹ region, and the O-C (alkyl) stretch appears in the 1150-1000 cm⁻¹ range.

Aromatic C-H Stretch: These absorptions are generally found above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Aliphatic C-H Stretch: The pentyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C-I Stretch: The carbon-iodine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium to Strong |

| Ester C=O Stretch | 1725-1705 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Variable |

| Ester C-O Stretch | 1300-1000 | Strong |

| C-I Stretch | 600-500 | Medium to Strong |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of structurally related substituted phenyl benzoates can offer valuable insights into its likely solid-state conformation. ukim.mkresearchgate.netnih.gov

Studies on compounds like S-phenyl o-chlorothiobenzoate and various substituted phenyl benzoates reveal several key structural features that would be relevant to this compound. ukim.mkresearchgate.net

Intermolecular Interactions: The crystal packing is governed by various intermolecular forces. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O contacts, halogen bonding (C-I···O or C-I···π), and π-π stacking interactions are expected to play a crucial role in stabilizing the crystal lattice. nih.gov The presence of the iodine atom makes halogen bonding a particularly likely and significant interaction in the crystal structure of this compound.

Crystal System and Space Group: Substituted benzoates have been observed to crystallize in various crystal systems, including monoclinic and triclinic systems. researchgate.netmdpi.com The specific crystal system and space group for this compound would depend on the crystallization conditions and the final solid-state packing.

Table 3: Crystallographic Data for an Analogous Substituted Phenyl Benzoate (Phenyl 4-methylbenzoate)

| Parameter | Value nih.gov |

| Chemical Formula | C₁₄H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3440 (4) |

| b (Å) | 8.1332 (2) |

| c (Å) | 12.1545 (4) |

| β (°) | 110.911 (4) |

| Volume (ų) | 1139.89 (6) |

This data is for an analogous compound and serves as a reference for the type of information obtained from X-ray crystallography.

Applications in Materials Science and Advanced Organic Synthesis Non Pharmaceutical

Precursors for Polymeric Materials and Oligomer Synthesis

The structure of Methyl 3-iodo-4-pentylbenzoate is conducive to its incorporation into polymeric and oligomeric structures through various synthetic routes. The presence of the iodine atom on the aromatic ring is key to this potential application.

Iodinated aromatic compounds are valuable precursors in the synthesis of specialized polymers. google.comrsc.org The carbon-iodine bond is susceptible to forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the integration of the benzoate (B1203000) unit into a polymer backbone or as a pendant group. For instance, in a manner analogous to other iodinated monomers, this compound could potentially be used in polymerization reactions like Suzuki or Stille couplings to create conjugated polymers. These types of polymers are of interest for their electronic and photophysical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer Example | Potential Polymer Property |

| Suzuki Coupling | Aromatic diboronic acid | Conjugated, semi-conducting |

| Sonogashira Coupling | Di-alkyne | Conjugated, optoelectronic |

| Stille Coupling | Organotin reagent | Conjugated, processable |

Building Blocks for Organic Electronic Devices and Optoelectronic Materials

The field of organic electronics relies on molecules that can be assembled into thin films with specific electronic and optical properties. jmaterenvironsci.combohrium.com this compound possesses features that make it a hypothetical building block for such materials, particularly for liquid crystals and as a precursor for active-layer components in organic light-emitting diodes (OLEDs).

The general structure of this compound, with its rigid aromatic core and flexible alkyl chain, is reminiscent of molecules used in liquid crystals. wikipedia.org The pentyl group, in particular, can contribute to the formation of mesophases, which are characteristic of liquid crystals. tandfonline.comaip.org The length and flexibility of the alkyl chain are critical factors in determining the temperature range and type of liquid crystalline phase. tandfonline.comresearchgate.net While simple benzoates are common in liquid crystal synthesis, the iodo- and pentyl-substituents of this specific molecule could be tailored to achieve desired properties. mdpi.com

In the context of OLEDs, the iodinated aromatic ring serves as a handle for synthesizing more complex, functional molecules. researchgate.net Through cross-coupling reactions like the Sonogashira coupling, the iodo-substituent can be replaced with an alkyne, a common step in building the conjugated systems required for light emission. libretexts.orgwikipedia.org The resulting larger, conjugated molecule could then be incorporated as an emissive or charge-transporting material in an OLED device.

Table 2: Potential Optoelectronic Material Synthesis from this compound

| Target Material | Synthetic Reaction | Key Feature |

| Liquid Crystal | Esterification/Amidation | Anisotropic molecular shape |

| OLED Emitter Precursor | Sonogashira Coupling | Extended π-conjugation |

| Hole-Transport Material | Suzuki Coupling | Electron-rich aromatic system |

Development of Functional Organic Molecules for Sensing and Catalytic Applications

The reactivity of the carbon-iodine bond also positions this compound as a precursor for functional organic molecules with potential applications in chemical sensing and catalysis.

Iodinated compounds can be transformed into a variety of other functional groups, making them versatile starting materials. wikipedia.orgmdpi.com For sensing applications, the benzoate framework could be elaborated into a larger structure that exhibits a change in its optical or electronic properties upon binding to a specific analyte. For example, through a coupling reaction, a fluorescent or colorimetric reporter group could be attached at the position of the iodine atom.

In catalysis, molecular iodine and organoiodine compounds are known to act as catalysts in a range of organic transformations. researchgate.netnih.govresearchgate.netgoogle.com While this compound itself is unlikely to be a direct catalyst, it could be a precursor to a more complex ligand for a metal catalyst or to an organocatalyst. The iodine atom can be readily converted to other functionalities, such as a boronic ester or an organolithium species, which are common intermediates in the synthesis of complex ligands. The pentyl group might also play a role in modulating the catalyst's solubility and steric environment.

Utility in the Stereoselective and Regioselective Synthesis of Complex Molecular Architectures

The controlled, predictable synthesis of complex three-dimensional molecules is a cornerstone of modern organic chemistry. The functional groups on this compound offer handles for achieving both stereoselectivity and regioselectivity in synthetic sequences.

The carbon-iodine bond is a key site for regioselective reactions. mdpi.com In a molecule with multiple potential reaction sites, the C-I bond can be selectively targeted in cross-coupling reactions due to its high reactivity compared to C-Br or C-Cl bonds. wikipedia.org This allows for the precise introduction of new functional groups at the 3-position of the benzoate ring. For instance, a Sonogashira or Suzuki coupling would occur specifically at the iodinated position, preserving other parts of the molecule. rsc.orgyoutube.com

While the current molecule does not possess a stereocenter, its use in stereoselective reactions is plausible. For example, it could be a substrate in a Suzuki coupling with a chiral boronic ester, where the stereochemistry of the boronic ester is transferred to the product. nih.govbeilstein-journals.orgresearchgate.net The steric and electronic properties of the iodo- and pentyl-substituents could influence the stereochemical outcome of such reactions. The development of new catalytic systems for stereoselective cross-coupling reactions is an active area of research, and substrates like this compound could be valuable in probing the scope and limitations of these methods.

Future Research Perspectives and Emerging Trends

Sustainable and Green Chemistry Approaches for Iodobenzoate Synthesis

The traditional methods for the synthesis of iodinated aromatic compounds often rely on harsh reagents and produce significant chemical waste. The future of synthesizing compounds like Methyl 3-iodo-4-pentylbenzoate will undoubtedly be shaped by the principles of green chemistry, focusing on environmentally benign and sustainable processes.

Recent research has highlighted several promising avenues. Photocatalytic iodination, for instance, utilizes visible light to drive the reaction, offering a milder and more energy-efficient alternative to conventional methods. rsc.orgresearchgate.net The use of anthraquinone (B42736) as a photocatalyst in the presence of molecular iodine and an oxidant like oxygen represents a significant step forward. rsc.org Furthermore, electrochemical methods are gaining traction as a green approach to generate iodinating agents in situ from inexpensive iodide salts, thereby avoiding the use of hazardous oxidizing agents. nih.gov

Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents another exciting frontier. mdpi.comacs.org This technique can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. The development of one-pot syntheses, where sequential reactions are carried out in a single reactor, also contributes to a greener profile by minimizing purification steps and resource consumption. nih.gov For example, a one-pot diazotization-iodination of aromatic amines using recyclable reagents like saccharin (B28170) has been demonstrated as a cost-effective and safer route to aryl iodides. nih.gov

The table below summarizes some of the emerging green iodination methods that could be adapted for the synthesis of this compound.

| Green Synthesis Approach | Key Features | Potential Advantages for Iodobenzoate Synthesis |

| Photocatalytic Iodination | Utilizes visible light, photocatalyst (e.g., anthraquinone), and a mild oxidant (e.g., O2). rsc.orgresearchgate.net | Energy-efficient, mild reaction conditions, reduced use of harsh reagents. |

| Electrochemical Synthesis | In-situ generation of iodinating species from iodide salts using electricity. nih.gov | Avoids stoichiometric oxidants, uses readily available starting materials. |

| Mechanochemical Synthesis | Solid-state reaction induced by mechanical grinding. mdpi.comacs.org | Reduced or solvent-free, potentially faster reaction rates, high yields. |

| One-Pot Diazotization-Iodination | Telescoped reaction sequence from aromatic amines using greener reagents. nih.gov | Increased efficiency, reduced waste from intermediate purification steps. |

Development of Novel Catalytic Systems for C-I Bond Functionalization

The carbon-iodine (C-I) bond in this compound is a key site for molecular elaboration. The development of novel catalytic systems to functionalize this bond is a major area of contemporary research, enabling the construction of more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are well-established methods for forming new carbon-carbon and carbon-nitrogen bonds from aryl iodides. researchgate.netnih.gov Future trends in this area are focused on developing more active, stable, and recyclable catalysts. This includes the use of ligand-free palladium systems and palladium nanoparticles supported on materials like silica, which can simplify purification and reduce catalyst waste. researchgate.net

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and practical alternative to palladium-based systems. mdpi.comacs.orgacs.org Ligand-free copper catalysis, for instance, has been successfully employed for the coupling of aryl iodides with a variety of nucleophiles, including amines and alkynes. acs.orgacs.org These systems are often more tolerant to air and moisture, simplifying the experimental setup. acs.org

Nickel-catalyzed cross-coupling is another rapidly developing field, offering unique reactivity profiles. nih.govnih.gov Nickel catalysts have shown promise in the cross-coupling of aryl iodides with a range of partners, including those involving the activation of typically less reactive C-O bonds. nih.gov The use of first-row transition metals like nickel is advantageous due to their lower cost and greater abundance compared to precious metals like palladium.

The table below provides a comparative overview of different catalytic systems for C-I bond functionalization.

| Catalytic System | Key Features | Representative Coupling Reactions |

| Palladium-based | High efficiency and broad scope. researchgate.netnih.gov | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig Amination. |

| Copper-based | Cost-effective, often ligand-free, and tolerant to air/moisture. mdpi.comacs.orgacs.org | Ullmann condensation, Sonogashira-type couplings, C-N and C-S bond formation. |

| Nickel-based | Utilizes an earth-abundant metal, unique reactivity. nih.govnih.gov | Suzuki-Miyaura, Negishi, and couplings involving C-O bond activation. |

Exploration of Unique Reactivity Profiles of the Pentyl and Ester Moieties in Advanced Transformations

Beyond the versatile C-I bond, the pentyl and ester functionalities of this compound offer further opportunities for chemical modification, leading to a diverse range of molecular architectures.

The long pentyl chain, while often considered a passive component, can be selectively functionalized. Recent advances in C-H activation catalysis allow for the targeted modification of alkyl chains on aromatic rings. For example, terminal-selective functionalization can be achieved through regioconvergent cross-coupling reactions, enabling the introduction of new functional groups at the end of the pentyl chain. mdpi.com Additionally, the benzylic position of the pentyl group (the carbon atom directly attached to the benzene (B151609) ring) is susceptible to oxidation, which can be a route to introduce a carbonyl or hydroxyl group, further expanding the synthetic possibilities. researchgate.netnih.gov

The methyl ester group is another key reactive handle. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, acid chlorides, or other esters through transesterification. nih.govgoogle.com The hydrolysis of sterically hindered esters can be challenging, but modern methods, including microwave-assisted reactions, can facilitate this transformation. nih.gov The ability to selectively deprotect phenolic esters in the presence of other ester functionalities using photocatalysis opens up avenues for creating complex polyfunctional molecules. wikipedia.org

Integration of Substituted Iodobenzoates into Supramolecular Assemblies and Nanomaterials

The unique combination of functional groups in this compound makes it an attractive candidate for the construction of well-ordered supramolecular structures and advanced nanomaterials.

The iodine atom is a particularly effective halogen bond donor. Halogen bonding is a directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. mdpi.comacs.orggoogle.com The iodine atom on the benzoate (B1203000) ring can interact with halogen bond acceptors, such as the oxygen atoms of the ester or carboxylate groups of neighboring molecules, to direct the self-assembly of these molecules into predictable one-, two-, or even three-dimensional architectures. mdpi.comacs.org The study of iodinated benzoic acids has shown that halogen bonding can play a significant role in their crystal packing. rsc.org

Substituted benzoates are also crucial components in the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The carboxylate group, which can be readily obtained from the hydrolysis of the ester in this compound, can coordinate to metal ions to form the nodes of the MOF structure. The pentyl and iodo substituents would then decorate the pores of the MOF, influencing its properties such as pore size, hydrophobicity, and catalytic activity. researchgate.net

Furthermore, the incorporation of heavy atoms like iodine into organic molecules can influence their photophysical properties, making them interesting for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The self-assembly of iodinated peptides has been shown to be amplified, leading to the formation of robust hydrogels, suggesting that the introduction of iodine can be a general strategy for designing new soft materials. nih.gov

Q & A

Q. What synthetic routes are recommended for Methyl 3-iodo-4-pentylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A general procedure involves:

Iodination : Introduce iodine at the meta position of 4-pentylbenzoate using iodine monochloride (ICl) in acetic acid under controlled temperature (45–60°C) to avoid over-halogenation.

Esterification : Protect the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Optimization tips:

- Monitor reaction progress via thin-layer chromatography (TLC) with hexane/EtOH (1:1) as the mobile phase .

- Adjust stoichiometry to minimize byproducts (e.g., di-iodinated derivatives).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :